molecular formula C8H8N2O2 B7977035 1-(Pyrimidin-2-yl)butane-1,3-dione

1-(Pyrimidin-2-yl)butane-1,3-dione

Cat. No.: B7977035
M. Wt: 164.16 g/mol
InChI Key: QZWIOBWBJJOUPV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)butane-1,3-dione (CAS 1020037-77-7) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This structure combines a beta-diketone functional group with a pyrimidine heterocycle, a scaffold of exceptional significance in medicinal chemistry. The pyrimidine ring is a versatile lead compound for designing potent bioactive agents and is a fundamental building block in nucleic acids . Researchers can leverage this compound as a key synthetic intermediate for developing novel molecules with diverse biological activities. Pyrimidine derivatives are extensively documented in scientific literature for their antimicrobial, anticancer, anti-inflammatory, analgesic, and antioxidant properties . Furthermore, this hybrid molecule may serve as a precursor for the synthesis of fused pyrimidine systems, which are explored as selective inhibitors and ligands for various biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-ylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)5-7(12)8-9-3-2-4-10-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWIOBWBJJOUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Pyrimidin 2 Yl Butane 1,3 Dione and Analogues

Classical and Modern Beta-Diketone Synthesis Methodologies

The formation of a β-diketone, or 1,3-dione, is a cornerstone of organic synthesis. These motifs are valuable synthetic intermediates due to their versatile reactivity. researchgate.net

Claisen Condensation Approaches

The Claisen condensation is a classical and widely employed method for the formation of β-keto esters and, by extension, β-diketones. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In the context of synthesizing 1-(pyrimidin-2-yl)butane-1,3-dione, a pyrimidine-containing ester would be reacted with acetone (B3395972). For instance, a pyrimidine (B1678525) ester can be condensed with a ketone to form the corresponding diketone. acs.org

A general representation of the Claisen condensation is the reaction between an ester and a ketone to form a β-diketone. A specific example is the synthesis of 1-(pyridin-3-yl)butane-1,3-dione (B1296583), where methyl pyridine-3-carboxylate is reacted with acetone in the presence of sodium methoxide (B1231860). This reaction provides a direct analogy for the synthesis of the title compound.

Alternative Synthetic Routes to 1,3-Diones

Beyond the Claisen condensation, other methods for synthesizing 1,3-diones have been developed. One such approach involves the reaction of an α,β-unsaturated ketone (a chalcone) with various reagents. ijres.org While not a direct synthesis of the target molecule, this highlights the diversity of synthetic strategies available for creating the 1,3-dione core structure. Another method involves the reaction of a key intermediate, such as 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, with various electrophilic and nucleophilic reagents. nih.gov

Microwave-assisted synthesis has also emerged as a modern and efficient method for preparing 1,3-diketones, often leading to higher yields and shorter reaction times compared to conventional methods. ijres.orgnih.gov

Specific Strategies for Incorporating the Pyrimidine Moiety

The introduction of the pyrimidine ring is a critical step in the synthesis of this compound. This can be achieved either by forming a C-C bond adjacent to a pre-existing pyrimidine ring or by constructing the pyrimidine ring from acyclic precursors that already contain the diketone functionality.

C-C Bond Formation Adjacent to the Pyrimidine Ring

The formation of a carbon-carbon bond at the 2-position of the pyrimidine ring is a key transformation. One of the most powerful and versatile methods for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This type of reaction typically involves the coupling of a pyrimidine halide with a suitable organoboron reagent. While the provided information focuses on C5 and C8 substitution in nucleosides, the underlying principle of Pd-catalyzed C-C bond formation is broadly applicable in heterocyclic chemistry. nih.gov

Another approach involves the reaction of pyrimidine N-oxides with active methylene (B1212753) compounds or enamines. clockss.org For example, the reaction of 4,6-dimethylpyrimidine (B31164) 1-oxide with morpholinocyclohexene can introduce a carbonyl side chain at the 2-position of the pyrimidine ring. clockss.org

Functional Group Interconversions Leading to the Pyrimidinyl-Dione Structure

An alternative strategy involves the conversion of existing functional groups on the pyrimidine ring into the desired diketone side chain. For instance, an acyl group at the 2-position of a pyrimidine could potentially be elaborated into a β-diketone. The synthesis of pyrimidinyl ketones can be achieved from simple alkylpyrimidines through nitrosation followed by reaction with a Grignard reagent. clockss.org This provides a potential pathway to a pyrimidinyl ketone, which could then be further reacted to form the target 1,3-dione.

The construction of the pyrimidine ring itself is a well-established area of heterocyclic chemistry. The most common method involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egchemtube3d.com This approach could be adapted by using a pre-formed diketone that is then cyclized to form the pyrimidine ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For Claisen-type condensations, the choice of base and solvent is critical. Sodium methoxide in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective. The reaction time can also be significant, with some condensations requiring extended periods to reach completion.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system is paramount for achieving high efficiency. nih.gov The development of water-soluble palladium complexes has enabled these reactions to be carried out under milder and more environmentally friendly conditions. nih.gov

Microwave-assisted synthesis has been demonstrated to significantly improve yields and reduce reaction times for the synthesis of pyrimidine derivatives. ijres.org For example, the synthesis of pyrimidine derivatives from chalcones saw a substantial increase in yield from 58% to 85% when using microwave irradiation compared to conventional heating. ijres.org

Mechanistic Elucidation of Synthetic Pathways

The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org This reaction occurs between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base to form a β-diketone or a β-keto ester. wikipedia.orgbyjus.com For the synthesis of this compound, the reactants would be a pyrimidinyl ester (e.g., ethyl 2-pyrimidinecarboxylate) and acetone.

The mechanism proceeds through several key steps:

Enolate Formation : The process begins with the deprotonation of an α-hydrogen from the ketone (acetone) by a strong base. libretexts.org The base must be carefully chosen to prevent side reactions like nucleophilic substitution. byjus.com A common choice is a sodium alkoxide, such as sodium ethoxide (NaOEt), where the alkoxide matches the ester's alkoxy group to avoid transesterification. libretexts.orgyoutube.com This step results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile. wikipedia.org

Nucleophilic Attack : The newly formed enolate anion attacks the electrophilic carbonyl carbon of the pyrimidinyl ester. This addition reaction breaks the ester's carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group : The tetrahedral intermediate is transient. It collapses by reforming the carbonyl double bond, which results in the elimination of the alkoxy group (e.g., ethoxide) as a leaving group. libretexts.org This step is characteristic of a nucleophilic acyl substitution. libretexts.org

Final Deprotonation (Driving Force) : The newly formed β-diketone has acidic protons on the central methylene group, flanked by two carbonyl groups (pKa ≈ 9-11). The alkoxide base, regenerated in the previous step, rapidly deprotonates this methylene carbon. libretexts.org This final deprotonation is thermodynamically favorable as it forms a highly resonance-stabilized enolate ion, effectively driving the reaction equilibrium to completion according to Le Chatelier's principle. libretexts.org An acidic workup in a subsequent step is required to protonate this enolate and yield the final neutral this compound product. youtube.com

Comparative Analysis of Synthetic Routes for Analogous Pyridinyl and Substituted Butane-1,3-diones

The synthesis of this compound can be benchmarked against the methods used for structurally similar compounds, such as pyridinyl and other substituted butane-1,3-diones. The Claisen condensation remains the cornerstone method, but variations in the heterocyclic ring and substituents influence reaction conditions and efficiency.

A direct analogue, 1-(Pyridin-3-yl)butane-1,3-dione , is synthesized via a classic Claisen condensation. The reaction involves treating methyl pyridine-3-carboxylate with acetone using sodium methoxide as the base in tetrahydrofuran (THF). This procedure highlights the direct applicability of the standard Claisen protocol to heteroaromatic esters.

When comparing the synthesis of pyrimidinyl butane-1,3-dione with its pyridinyl analogue, the primary difference lies in the electronic nature of the pyrimidine versus the pyridine (B92270) ring. The pyrimidine ring, with its two nitrogen atoms, is more electron-deficient than pyridine. This increased electrophilicity of the carbonyl carbon in a pyrimidinyl ester could potentially lead to a faster rate of nucleophilic attack by the enolate. However, it may also increase susceptibility to side reactions if not conducted under carefully controlled conditions.

Broader comparisons can be made with other substituted butane-1,3-diones:

Aryl Butane-1,3-diones : The synthesis of compounds like 1-aryl-4-bromobutane-1,3-diones often serves as a precursor for more complex heterocyclic systems. researchgate.net The fundamental synthesis still relies on the Claisen condensation, demonstrating its versatility.

Cyclic 1,3-Diones : The synthesis of cyclohexane-1,3-dione derivatives can be achieved through a consecutive Michael-Claisen process, where an initial Michael addition is followed by an intramolecular Claisen cyclization (Dieckmann condensation). organic-chemistry.org This tandem approach allows for the construction of cyclic systems from acyclic precursors. organic-chemistry.org

The table below provides a comparative overview of synthetic routes for analogous 1,3-diones, highlighting the consistent use of the Claisen condensation while noting variations in reactants and conditions.

Target CompoundReactant 1 (Ester)Reactant 2 (Ketone/Enolate Source)BaseSolventKey Features
This compound Ethyl 2-pyrimidinecarboxylate (proposed)AcetoneSodium EthoxideEthanol/THFBased on standard Claisen condensation principles. The electron-deficient pyrimidine ring may enhance reactivity.
1-(Pyridin-3-yl)butane-1,3-dione Methyl pyridine-3-carboxylateAcetoneSodium MethoxideTHFA direct, documented analogue synthesis confirming the viability of the Claisen route for N-heterocyclic esters.
Cyclohexane-1,3-dione Derivatives α,β-Unsaturated EsterAcetoneSodium Hydride (NaH)Neat or SolventInvolves a tandem Michael addition followed by an intramolecular Claisen (Dieckmann) cyclization. organic-chemistry.org
1-(Thiophen-2-yl)butane-1,3-dione Thiophene-2-carboxylic acid esterAcetoneSodium EthoxideEthanolDemonstrates the reaction's applicability to other five-membered heterocyclic systems like thiophene (B33073). sigmaaldrich.com

This comparative analysis underscores the robustness and adaptability of the Claisen condensation as the principal strategy for synthesizing 1,3-diones. While the core mechanism is conserved, the specific choice of reactants, base, and solvent must be optimized based on the electronic properties and stability of the heterocyclic or substituted starting materials.

Chemical Reactivity and Derivatization of 1 Pyrimidin 2 Yl Butane 1,3 Dione

Reactivity at the Active Methylene (B1212753) Center

The methylene group situated between the two carbonyl functionalities exhibits significant acidity due to the resonance stabilization of the resulting carbanion. This property allows for a variety of synthetic transformations.

Table 1: Representative General Alkylation of Active Methylene Compounds

Active Methylene Compound Alkylating Agent Base/Catalyst Product Reference
Acetylacetone (B45752) Allyl bromide Cesium Carbonate 3,3-Diallylpentane-2,4-dione researchgate.net

Acylation reactions would similarly proceed, introducing an additional acyl group at the central carbon and expanding the synthetic utility of the molecule for creating more complex structures.

The active methylene group can be readily halogenated using various halogenating agents. The introduction of a halogen atom, such as chlorine or bromine, further modifies the reactivity of the compound, making it a versatile intermediate for subsequent transformations. While direct halogenation studies on 1-(pyrimidin-2-yl)butane-1,3-dione are absent in the surveyed literature, the halogenation of alkenes, a related reaction involving electrophilic addition, proceeds via a halonium intermediate. nih.gov For active methylene compounds, the reaction typically proceeds via an enol or enolate intermediate.

Reactions Involving the Carbonyl Functionalities

The two carbonyl groups of this compound are electrophilic centers susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of diverse heterocyclic systems.

The carbonyl groups can react with various nucleophiles, such as amines and hydrazines, to form imines, enamines, and other condensation products. These reactions are often the initial steps in the synthesis of more complex heterocyclic structures. The reaction of a related compound, 1-(naphthalen-1-yl)-3-(phenyl)propane-1,3-dione, with dimethylformamide-dimethylacetal (DMF-DMA) leads to the formation of an enaminone derivative. wikipedia.org

The bifunctional nature of this compound makes it an ideal substrate for cyclocondensation reactions, where both carbonyl groups participate in the formation of a new ring.

One of the most significant applications of 1,3-diketones is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction with hydrazine (B178648) or its derivatives. doaj.orgnih.gov This reaction is a cornerstone in the synthesis of pyrazole-containing compounds. The reaction of a 1,3-diketone with hydrazine hydrate (B1144303) typically yields a 3,5-disubstituted pyrazole. nih.gov

The reaction of this compound with hydrazine hydrate is expected to produce 2-(3-methyl-1H-pyrazol-5-yl)pyrimidine. The regioselectivity of the reaction with substituted hydrazines would be an interesting area of investigation, as the electronic nature of the pyrimidinyl group could influence which carbonyl group is preferentially attacked.

Table 2: General Synthesis of Pyrazoles from 1,3-Diketones

1,3-Diketone Hydrazine Derivative Product Reference
Acetylacetone Hydrazine hydrate 3,5-Dimethylpyrazole doaj.org

Similarly, the reaction with hydrazines can also lead to the formation of pyrazoline derivatives, which are dihydrogenated forms of pyrazoles. The specific reaction conditions, such as the solvent and temperature, would likely determine whether the pyrazole or pyrazoline is the major product.

Cyclocondensation Reactions for the Formation of Novel Heterocyclic Systems

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of these derivatives often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. mdpi.comnih.gov While direct reactions involving this compound for this specific synthesis are not extensively detailed in the provided context, the pyrimidine (B1678525) moiety is a key precursor. For instance, 2-aminopyrimidine can be condensed with 2-bromoacetophenone (B140003) to form 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This foundational structure can then be further modified. nih.govnih.gov

General synthetic strategies for imidazo[1,2-a]pyrimidines highlight the importance of the pyrimidine core. rsc.org Green chemistry approaches, such as using gold nanoparticles as catalysts, have been developed for the efficient synthesis of these derivatives from aryl ketones and 2-aminopyrimidine. mdpi.com

Table 1: Examples of Imidazo[1,2-a]pyrimidine Derivatives and their Synthesis

DerivativeStarting MaterialsKey Reaction TypeReference
2-Phenylimidazo[1,2-a]pyrimidine2-Aminopyrimidine, 2-BromoacetophenoneCondensation nih.gov
Imidazo[1,2-a]pyrimidine Schiff bases2-Phenylimidazo[1,2-a]pyrimidin-3-amine, Substituted aldehydesCondensation nih.gov
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimineImidazo[1,2-a]pyrimidine-2-carbaldehyde, 4-(Trifluoromethyl)anilineImine formation nih.gov
Derivatization Leading to Triazolopyrimidine Scaffolds

Triazolopyrimidines, another significant class of fused heterocycles, can be synthesized from precursors containing a pyrimidine ring. nih.gov The dicarbonyl functionality of this compound is reactive towards hydrazines, a key step in the formation of a triazole ring.

A common method for creating the mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine system involves a one-pot, three-component reaction between an aminotriazole, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate (B1235776). nih.gov Although this example doesn't directly use this compound, its structural similarity to ethyl acetoacetate suggests its potential as a substrate in similar multicomponent reactions.

The reaction of pyrimidinone thione derivatives with hydrazine hydrate can lead to the formation of triazolopyrimidines. nih.gov For example, reactions with formic acid, acetic acid, or carbon disulfide after treatment with hydrazine can yield the corresponding triazolopyrimidines. nih.gov

Table 2: Synthesis of Triazolopyrimidine Derivatives

Derivative TypeKey ReagentsReaction ConditionsReference
mdpi.comnih.govnih.govTriazolo[4,3-a]pyrimidines5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetateOne-pot, three-component, catalytic nih.gov
mdpi.comnih.govnih.govTriazolo[1,5-a]pyrimidine-6-carboxamidesAmine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, 3-Amino-1,2,4-triazoleOne-pot, four-component, catalytic nih.gov
Triazolopyrimidines6-Aryl-5-cyano-2-hydrazinopyrimidin-4-one, Formic acid/Acetic acid/Carbon disulfideCyclization nih.gov
Exploration of Other Ring Annulation Pathways

The term "annulation" refers to the construction of a new ring onto a pre-existing molecule. scripps.edu The reactive nature of this compound makes it a suitable candidate for various ring-forming reactions.

For instance, the dicarbonyl portion can react with hydrazines to form pyrazoles. The reaction of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one derivatives with acetylacetone or ethyl acetoacetate yields 2-(1'-pyrazolo)pyrimidine derivatives. nih.gov Multicomponent reactions are also a powerful tool for constructing complex fused heterocyclic systems. A five-component reaction involving hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aldehyde, and ammonium (B1175870) acetate (B1210297) can produce pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com

The synthesis of pyridazino[4,3-c:5,6-c′]diquinolines has been achieved through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a process that involves dimerization and cyclization. mdpi.com This highlights the potential for hydrazine derivatives of pyrimidines to undergo similar complex transformations.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is classified as a π-deficient heterocycle, which significantly influences its reactivity. wikipedia.org This electron deficiency makes it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activating groups are present. wikipedia.orgbhu.ac.in

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on an unactivated pyrimidine ring is difficult due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.orgbhu.ac.in When such reactions do occur, they preferentially take place at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net The presence of electron-donating groups on the pyrimidine ring can facilitate electrophilic substitution. researchgate.net For example, nitration can be achieved on pyrimidone derivatives. bhu.ac.in

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org These reactions typically occur at the C-2, C-4, and C-6 positions, which are analogous to the ortho and para positions of pyridine (B92270) and are significantly electron-deficient. stackexchange.comslideshare.net

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org The stability of this intermediate is crucial, and the presence of electron-withdrawing groups on the ring enhances reactivity. libretexts.orglibretexts.org For pyrimidines, the negative charge in the intermediate can be delocalized over the nitrogen atoms, which provides significant stabilization, especially for attack at the 2- and 4-positions. stackexchange.com

Construction of Complex Molecular Architectures Utilizing this compound as a Building Block

The dual functionality of this compound makes it a versatile building block for the synthesis of complex molecular architectures. Its ability to participate in multicomponent reactions and sequential cyclizations allows for the efficient construction of fused heterocyclic systems. nih.govnih.gov

For example, the pyrimidine nucleus is a core component of pyrrolo[2,3-d]pyrimidine analogs, which have been developed as kinase inhibitors. mdpi.com The synthesis of these complex molecules often involves cross-coupling reactions to attach various substituents to the pyrimidine scaffold. mdpi.com

The concept of using heterocyclic compounds to build larger, supramolecular structures is also relevant. mdpi.com While not directly involving this compound, the principles of using heterocycles like pyridine and triazine in the construction of cryptands and other complex hosts demonstrate the potential for pyrimidine-containing building blocks in supramolecular chemistry. mdpi.com The perimidine nucleus, formed by the condensation of 1,8-naphthalenediamine with carbonyl compounds, is another example of a complex heterocyclic system with diverse applications. nih.gov

Spectroscopic and Analytical Data for this compound Remains Elusive in Public Domain

The initial investigation aimed to gather detailed information for a thorough structural characterization and spectroscopic analysis of this compound. The intended article was to be structured around its ¹H and ¹³C NMR analysis, including advanced 2D NMR techniques such as HMBC and HSQC, alongside IR spectroscopy for functional group identification, mass spectrometry for molecular weight determination, and elemental analysis for compositional verification.

However, the search for specific data points, including chemical shifts (δ) and coupling constants (J) for proton and carbon NMR, characteristic absorption frequencies (ν) for IR, and mass-to-charge ratios (m/z) for mass spectrometry, proved to be unfruitful for the exact molecule . While information on related structures, such as pyrimidine derivatives and other butane-1,3-dione compounds, is available, the strict constraint to focus solely on this compound prevents the use of such data for comparative analysis or inference.

The lack of accessible, verified spectroscopic and analytical data makes it impossible to generate a scientifically accurate and detailed article that adheres to the requested outline. The creation of data tables and in-depth research findings as specified is contingent on the availability of this foundational information.

Therefore, until such time as the experimental structural and analytical data for this compound is published and made publicly accessible, the generation of the requested comprehensive article is not feasible.

Structural Characterization and Spectroscopic Analysis of 1 Pyrimidin 2 Yl Butane 1,3 Dione

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a specific single-crystal X-ray diffraction study for 1-(Pyrimidin-2-yl)butane-1,3-dione has not been reported in the publicly available literature. However, the crystal structure of the closely related compound, 1-(piperidin-1-yl)butane-1,3-dione (B1295584), provides valuable insights into the potential solid-state conformation. biosynth.comnih.gov

In the solid state, 1-(piperidin-1-yl)butane-1,3-dione exists in a conformation where the piperidine (B6355638) ring adopts a chair conformation. biosynth.comuni.lu The butanedione portion of the molecule is not planar, with the two carbonyl groups oriented at a significant dihedral angle to each other. biosynth.com This deviation from planarity is a common feature in 1,3-dicarbonyl compounds and influences their packing in the crystal lattice. The crystal packing is further stabilized by weak intermolecular C-H···O hydrogen bonds. biosynth.comuni.lu

Table 1: Crystallographic Data for the Analogous Compound 1-(piperidin-1-yl)butane-1,3-dione biosynth.comnih.gov

ParameterValue
Chemical FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4455(1)
b (Å)9.1901(2)
c (Å)17.8837(4)
β (°)94.506(1)
Volume (ų)892.22(3)
Z4

Note: This data is for an analogous compound and is presented for comparative purposes.

Conformational Analysis and Keto-Enol Tautomerism Studies

One of the most significant aspects of the chemistry of 1,3-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. masterorganicchemistry.com This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. masterorganicchemistry.comed.gov For this compound, three potential tautomeric forms can be considered: the diketo form and two possible enol forms.

The keto-enol tautomerism of the closely related 1-(n-pyridinyl)butane-1,3-diones has been studied, providing a strong model for understanding the behavior of the pyrimidinyl analogue. bohrium.com In solution, these compounds typically show a predominance of the enol form, which is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. masterorganicchemistry.com

The position of the enolization can be influenced by the electronic effects of the heterocyclic ring. The pyrimidine (B1678525) ring, being a π-deficient system, can influence the acidity of the α-protons and the stability of the resulting enol form. It is anticipated that the enol form where the double bond is in conjugation with the pyrimidine ring would be the more stable of the two possible enol tautomers.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying this tautomeric equilibrium. The proton NMR spectrum would be expected to show distinct signals for the keto and enol forms, allowing for the quantification of their relative populations. For instance, the enolic proton typically appears as a sharp singlet at a downfield chemical shift (around 15-16 ppm).

Table 2: Expected Tautomeric Forms of this compound

Tautomeric FormStructural FeaturesExpected Stability
DiketoTwo C=O groups at positions 1 and 3.Less stable in many solvents.
Enol (C1-C2)C=C double bond between C1 and C2, OH group at C1.Potentially less favored due to disruption of conjugation with the pyrimidine ring.
Enol (C2-C3)C=C double bond between C2 and C3, OH group at C3.Likely the most stable enol form due to conjugation with the pyrimidine ring and intramolecular hydrogen bonding.

Computational and Theoretical Investigations of 1 Pyrimidin 2 Yl Butane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods provide a detailed picture of electron distribution and its implications for molecular geometry and energy.

The initial step in many computational studies involves geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For 1-(pyrimidin-2-yl)butane-1,3-dione, this process would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Following optimization, an analysis of the electronic structure provides a deeper understanding of the molecule's properties. While specific studies on this compound are not extensively detailed in the public literature, general principles from computational studies of related pyrimidine (B1678525) and dione-containing compounds can be inferred. For instance, the pyrimidine ring, a nitrogen-containing heterocycle, influences the electron density distribution across the entire molecule. The nitrogen atoms typically act as electron-withdrawing groups, affecting the reactivity of the attached butane-1,3-dione side chain.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. In a molecule like this compound, NBO analysis would likely show significant delocalization of pi-electrons within the pyrimidine ring, contributing to its aromatic character. nih.gov It would also quantify the charge on each atom, highlighting the electrophilic and nucleophilic centers.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the more electron-rich parts of the molecule, possibly the dione (B5365651) moiety, while the LUMO might be centered on the electron-deficient pyrimidine ring. The specific energies of these orbitals would require dedicated DFT calculations. In related computational studies, the examination of key molecular orbitals like HOMO has been shown to provide insight into molecular geometry and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale, typically with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue representing areas of low electron density (positive potential, attractive to nucleophiles).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the dione group and the nitrogen atoms of the pyrimidine ring, making these sites prone to interaction with electrophiles. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive potential. Such maps are crucial in understanding intermolecular interactions, including hydrogen bonding.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies.

The calculated NMR shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. Similarly, the computed IR frequencies correspond to the vibrational modes of the molecule. These calculated spectra can help in the assignment of experimental peaks to specific functional groups and vibrational motions within the molecule. While no specific published data for the in silico spectroscopic prediction of this exact compound is readily available, the methodology is well-established in computational chemistry. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational modeling could be used to explore various reactions, such as its synthesis or its participation in cyclization reactions to form more complex heterocyclic systems. For example, in the synthesis of related pyrimidine derivatives, DFT calculations have been used to compute the transition state structures and the activation energy barriers for processes like proton transfer. nih.govresearchgate.net This information is vital for optimizing reaction conditions and understanding the underlying factors that control the reaction's outcome.

Exploration of Conformational Landscapes and Tautomeric Equilibria

Molecules with flexible single bonds can exist in multiple spatial arrangements known as conformations. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to explore this landscape, identify the most stable conformers, and determine the energy barriers between them.

Furthermore, this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The butane-1,3-dione moiety can exist in a keto-enol equilibrium. Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net The surrounding chemical environment, such as the solvent, can significantly influence the position of this equilibrium, a factor that can also be modeled computationally. nih.gov Understanding the tautomeric preferences is crucial as different tautomers can exhibit distinct chemical and biological properties.

Coordination Chemistry of 1 Pyrimidin 2 Yl Butane 1,3 Dione

Ligand Design Principles and Chelating Abilities of Beta-Diketones with Heteroaromatic Substituents

Beta-diketones are a class of organic molecules characterized by two ketone groups separated by a single carbon atom. researchgate.net They exist in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being dominant. nih.gov This enolic proton is acidic and can be readily replaced by a metal ion, leading to the formation of a stable six-membered chelate ring. This chelating ability is the cornerstone of their extensive use in coordination chemistry. researchgate.net

The design of β-diketone ligands can be finely tuned by modifying the substituents attached to the dicarbonyl backbone. The introduction of heteroaromatic substituents, such as a pyrimidinyl group, significantly impacts the ligand's properties. These substituents can influence the acidity of the enolic proton, the stability of the resulting metal complexes, and even introduce additional coordination sites. nih.gov For instance, the nitrogen atoms within the pyrimidine (B1678525) ring can potentially coordinate to a metal center, allowing the ligand to act in a bidentate or even a polydentate fashion. mdpi.com This versatility in coordination modes opens up possibilities for constructing complex molecular architectures. mdpi.com

The electronic nature of the heteroaromatic substituent plays a crucial role. Electron-withdrawing groups, such as trifluoromethyl groups, are known to enhance the volatility of the corresponding metal complexes, a property exploited in chemical vapor deposition. nih.gov Conversely, the pyrimidinyl group, with its delocalized π-system and nitrogen lone pairs, can modulate the electron density on the β-diketone moiety, thereby influencing the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(pyrimidin-2-yl)butane-1,3-dione typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is often deprotonated in situ using a base to facilitate coordination to the metal ion. The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:2 or 1:3, leading to the formation of neutral or charged species. researchgate.net

For instance, the reaction of a Schiff base derived from 2-aminopyrimidine (B69317) and 2-benzoylpyridine (B47108) with various metal salts has been shown to result in the formation of binuclear metal complexes. scirp.org Although not directly involving this compound, this work highlights the coordinating ability of pyrimidine-containing ligands.

Characterization of the synthesized metal complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, while conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte in solution. researchgate.net Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the coordination environment around the metal ion. researchgate.net

Structural and Electronic Properties of Metal-Ligand Adducts

The formation of a metal-ligand adduct with this compound leads to significant changes in the structural and electronic properties of both the ligand and the metal ion.

X-ray Diffraction Studies of Coordination Complexes

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR in complexes)

Spectroscopic techniques provide valuable insights into the changes that occur upon complexation.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=O and C=C stretching vibrations of the enol form are typically observed in the region of 1500-1700 cm⁻¹. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, indicating the delocalization of electron density within the chelate ring and the weakening of the C=O and C=C bonds. The appearance of new bands at lower frequencies can be attributed to the M-O stretching vibrations, providing direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will exhibit characteristic absorption bands due to π-π* and n-π* transitions. Upon complexation, these bands may shift in wavelength (either to shorter or longer wavelengths) and change in intensity. Furthermore, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic metal complexes in solution. The chemical shift of the enolic proton in the free ligand will disappear upon deprotonation and coordination to the metal. The signals of the protons and carbons in the pyrimidinyl and butyl groups will also be affected by complexation, providing information about the coordination mode of the ligand. nih.gov For paramagnetic complexes, the NMR spectra will be significantly different, with broad and shifted signals, which can still provide valuable structural information.

Theoretical Approaches to Understanding Metal-Ligand Interactions

Computational chemistry provides a powerful means to complement experimental studies and gain a deeper understanding of the nature of metal-ligand interactions. rsc.org Density Functional Theory (DFT) is a widely used theoretical method for studying the electronic structure and properties of coordination compounds. rsc.org

DFT calculations can be used to:

Optimize the geometry of the metal complexes, providing theoretical structures that can be compared with experimental data from X-ray diffraction.

Calculate the vibrational frequencies, which can aid in the assignment of experimental IR spectra.

Predict the electronic absorption spectra, helping to interpret the experimental UV-Vis spectra and understand the nature of the electronic transitions.

Analyze the bonding between the metal and the ligand in terms of molecular orbitals and charge distribution, providing insights into the covalent and electrostatic contributions to the metal-ligand bond.

For instance, theoretical studies on heteroleptic iridium complexes with β-diketonate ligands have been used to understand the photophysical properties and the origin of non-radiative relaxation pathways. rsc.org Similar theoretical approaches could be applied to complexes of this compound to elucidate the influence of the pyrimidine substituent on the electronic structure and reactivity of the metal center.

Applications in Advanced Chemical Disciplines

Role as a Versatile Synthetic Intermediate for Complex Molecules

1-(Pyrimidin-2-yl)butane-1,3-dione is a valuable precursor for the synthesis of more complex organic molecules, primarily due to the reactivity of its 1,3-dicarbonyl group. This functional group is a classic building block in organic chemistry, known for its ability to undergo a variety of transformations to form new heterocyclic systems.

The compound can participate in several types of reactions:

Cyclocondensation Reactions: The dicarbonyl moiety can react with various dinucleophiles to construct new ring systems. For instance, reactions with hydrazines can yield pyrazoles, while amidines can lead to the formation of new pyrimidine (B1678525) rings. This is a common strategy for building complex heterocyclic frameworks. For example, related 1,3-diketones are known to undergo cyclocondensation with (2-aminophenyl)chalcones to produce substituted 4-styrylquinolines. nih.gov

Knoevenagel Condensation: The active methylene (B1212753) group between the two carbonyls can participate in Knoevenagel condensation reactions with aldehydes and ketones.

Michael Addition: The compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

Synthesis of Other Heterocycles: A novel "deconstruction-reconstruction" strategy has been developed for pyrimidine-containing compounds. This approach involves converting the pyrimidine into a more reactive iminoenamine intermediate, which can then be used to synthesize a variety of other heterocycles, such as different substituted pyrimidines or 1,2-azoles. nih.gov This highlights the potential of this compound to serve as a template for generating diverse molecular scaffolds.

Table 1: Potential Synthetic Transformations of this compound

Reagent TypeResulting Heterocycle (Example)Reaction Type
HydrazinesPyrazole (B372694)Cyclocondensation
AmidinesPyrimidineCyclocondensation
Guanidine (B92328)PyrimidineCyclocondensation nih.gov
HydroxylamineIsoxazoleCyclocondensation
(2-Aminophenyl)chalconesQuinolineCyclocondensation nih.gov

Catalytic Applications of this compound and its Metal Complexes

While direct catalytic applications of this compound itself are not widely reported, its structure makes it an excellent candidate to act as a ligand for metal ions, forming complexes with potential catalytic activities. The β-dicarbonyl group can be deprotonated to form a bidentate chelating ligand that coordinates strongly with a wide range of transition metals. The pyrimidine nitrogen atom offers an additional coordination site, allowing the ligand to potentially act in a tridentate fashion or bridge multiple metal centers.

The catalytic applications of metal complexes with analogous pyridyl-β-diketonate ligands are well-established, suggesting the potential for pyrimidinyl-based systems.

Mixed-Metal Coordination Networks: Iron(III) and aluminium(III) complexes of dipyridyl β-diketonates act as "metalloligands." These complexes can further coordinate with other metal ions, such as silver(I), to form complex, multi-metallic structures like nanotubes and layered sheets. nih.gov These structures can have applications in catalysis and materials science.

Asymmetric Catalysis: Chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around a central metal atom, are used in a variety of asymmetric organic transformations. nih.gov The geometry provided by ligands like this compound can create a specific chiral environment around a metal center, enabling the stereoselective synthesis of products.

Palladium and Platinum Complexes: β-diketones are known to react with diene complexes of palladium(II) and platinum(II). In these reactions, the β-diketonate anion attacks a coordinated double bond, leading to the formation of a stable metal-carbon σ-bond. rsc.org Such organometallic species are key intermediates in many palladium-catalyzed cross-coupling and carbonylation reactions.

The field of catalysis extensively utilizes metal complexes with nitrogen-containing heterocyclic ligands and β-diketonates. Therefore, it is highly probable that metal complexes of this compound could find use in areas such as hydrogenation, oxidation, and C-C bond-forming reactions.

Contributions to Materials Science (e.g., as part of fluorescent systems or electronic materials)

The combination of a nitrogen-rich aromatic system (pyrimidine) and a chelating β-dicarbonyl unit makes this compound a promising component for advanced materials, particularly those with interesting photophysical or electronic properties.

Luminescent Materials: Metal complexes incorporating β-diketonate ligands are frequently luminescent. The ligand can absorb energy (act as an "antenna") and transfer it to the central metal ion, which then emits light. This "antenna effect" is particularly effective for lanthanide ions (e.g., Europium, Terbium, Samarium), which are known for their sharp, line-like emission spectra.

A study on polynuclear cadmium(II) and copper(II) complexes with a related ligand, 1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrated that the cadmium complex exhibits fluorescence in the solid state. researchgate.net

Samarium(III) complexes with the β-diketonate ligand 4,4,4-trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate exhibit luminescence in both the visible and near-infrared (NIR) regions. researchgate.net

Dipyrrin-based metal complexes have also emerged as novel luminescent species with tunable emission wavelengths, finding applications in sensing and materials science. rsc.org

These findings strongly suggest that lanthanide and other transition metal complexes of this compound could be developed as phosphorescent materials for applications in OLEDs (Organic Light Emitting Diodes), chemical sensors, and bio-imaging.

Table 2: Luminescent Properties of Related β-Diketone Metal Complexes

LigandMetal Ion(s)Observed PropertyPotential ApplicationReference
1,3-di(pyridin-2-yl)propane-1,3-dioneCadmium(II)Solid-state fluorescenceLight-emitting materials researchgate.net
4,4,4-trifluoro-1-(naphthalen-2-yl)-1,3-butanedionateSamarium(III)Visible and NIR luminescenceNIR emitters, bio-imaging researchgate.net
Dipyridyl β-diketonatesIron(III), Silver(I)Formation of nanotubes/sheetsFunctional nanomaterials nih.gov

The ability of the pyrimidine nitrogen and the dione (B5365651) oxygens to coordinate with metal ions allows for the construction of stable, rigid coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal ion and reaction conditions, materials with tailored electronic properties, porosity, or sensory capabilities could be designed.

Future Prospects and Research Outlook for 1 Pyrimidin 2 Yl Butane 1,3 Dione

Development of Novel and Green Synthetic Methodologies

The future synthesis of 1-(Pyrimidin-2-yl)butane-1,3-dione and its derivatives is expected to pivot towards green and sustainable methods, moving away from conventional techniques that may involve harsh conditions or hazardous reagents. Research into pyrimidine (B1678525) synthesis has already highlighted several eco-friendly approaches that could be adapted. researchgate.netorganic-chemistry.org These methodologies promise higher efficiency, milder reaction conditions, and a reduced environmental footprint.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine a pyrimidine precursor, a four-carbon building block, and other reactants would be a highly efficient route. The Biginelli reaction, a classic MCR for producing dihydropyrimidinones, serves as a foundational concept for such strategies. nih.govresearchgate.net

Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields for heterocyclic compound synthesis. organic-chemistry.org These energy sources can promote the cyclocondensation steps required to form the pyrimidine ring or attach the dione (B5365651) sidechain.

Catalyst Innovation: The use of green catalysts, such as inexpensive metals (e.g., copper, iron) or even catalyst-free conditions under specific activation, is a growing trend. researchgate.netorganic-chemistry.org Research into recyclable catalysts for pyrimidine synthesis is particularly promising. organic-chemistry.org

Solvent-Free and Aqueous Synthesis: Performing reactions under solvent-free "grindstone" conditions or in water aligns with the principles of green chemistry, reducing volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Prospective Green Synthetic Methodologies for Pyrimidine Derivatives.
MethodologyTypical CharacteristicsPotential Advantages for this compound SynthesisReference
Conventional SynthesisOften requires stoichiometric reagents, harsh conditions (high temperature/pressure), and organic solvents.Established and well-understood reaction pathways.
Multicomponent Reactions (MCRs)Multiple reactants combine in a single step, high atom economy.Increased efficiency, reduced waste, rapid access to diverse derivatives. nih.govresearchgate.net
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often improved yields.Accelerated synthesis, potential for solvent-free conditions. organic-chemistry.org
Ultrasound-Assisted SynthesisUses acoustic cavitation to promote reactions at lower temperatures.Energy efficiency, milder conditions, suitable for heat-sensitive substrates. organic-chemistry.org
Green CatalysisEmploys non-toxic, recyclable catalysts (e.g., CuCl₂, NH₄Cl).Lower environmental impact, cost-effectiveness, and easier product purification. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions. Future research will likely focus on leveraging the unique electronic interplay between the electron-deficient pyrimidine ring and the nucleophilic/electrophilic character of the β-dicarbonyl system.

Skeletal Editing and Ring Transformations: Recent advances have shown that heterocyclic rings like pyrimidine can undergo "skeletal editing," where atoms within the core structure are swapped or deleted to create entirely new scaffolds. researchgate.netresearchgate.net Subjecting this compound to these conditions could lead to novel pyridines or pyrazoles, leveraging the pyrimidine as a unique synthon. researchgate.netresearchgate.net

Domino and Cascade Reactions: The 1,3-dione moiety is an excellent starting point for cascade reactions. It can react with various reagents to build complex, fused heterocyclic systems in a single, efficient process. For instance, reactions with hydrazines or other binucleophiles could yield fused pyrazolo- or diazepino-pyrimidines.

Photocatalysis and C-H Activation: Modern synthetic methods involving photocatalysis could unlock new reactivity. Selective C-H functionalization on the pyrimidine ring or the dione's methylene (B1212753) bridge, without the need for pre-functionalized starting materials, represents a significant frontier.

Fused Heterocycle Synthesis: The compound is an ideal precursor for creating fused ring systems of pharmacological interest, such as pyrido[2,3-d]pyrimidines. nih.govrsc.org The reaction of the amino group of a substituted pyrimidine with the dicarbonyl moiety can lead to intramolecular cyclization, forming novel polycyclic structures. nih.govrsc.org

Table 2: Prospective Chemical Transformations for this compound.
Transformation TypeDescriptionPotential OutcomeReference
Skeletal EditingRing-opening followed by rearrangement or fragment exchange.Conversion of the pyrimidine ring into other heterocycles like pyridines or pyrazoles. researchgate.netresearchgate.net
Intramolecular CycloadditionThe dione moiety reacts with a functional group on the pyrimidine ring.Formation of novel fused bicyclic or tricyclic systems like pyrido[2,3-d]pyrimidines. rsc.org
Multi-component CyclocondensationReaction with external reagents like amines and aldehydes in one pot.Rapid generation of complex, highly substituted heterocyclic libraries. researchgate.net
Tandem Ring Opening/ClosureIsomerization to a more thermodynamically stable fused ring system.Access to complex pyrazolo-pyrimidine derivatives. nih.gov

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry is poised to become an indispensable tool in guiding the exploration of this compound. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can predict molecular properties, reactivity, and potential biological activity before a single experiment is run, saving significant time and resources. mdpi.comjchemrev.com

Tautomerism and Conformational Analysis: The 1,3-dione moiety exists in equilibrium between its keto and enol forms. DFT calculations can accurately predict the relative stability of these tautomers in different solvents, which is crucial as tautomeric form dictates reactivity. researchgate.net

Reactivity and Mechanistic Insights: Computational studies can model reaction pathways, identify transition states, and calculate energy barriers. researchgate.net This allows researchers to predict the most likely outcome of a reaction, understand unexpected results, and design experiments more effectively. For instance, DFT can elucidate whether a reaction will favor the formation of a six-membered pyrimidine ring over other possibilities. researchgate.net

Predictive QSAR Models: By analyzing a dataset of related pyrimidine derivatives, machine learning-driven QSAR models can be built to predict the biological activity (e.g., anticancer, antimicrobial) of new, unsynthesized analogues of this compound. mdpi.com

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how the compound might bind to a biological target, such as an enzyme or receptor. mdpi.comnih.gov This helps in prioritizing which derivatives to synthesize for biological testing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers transformative potential for the production and derivatization of this compound. These technologies provide superior control, safety, and scalability. nih.govnih.gov

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions. nih.gov

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, avoiding the challenges of batch scale-up. This leads to greater reproducibility from milligram to kilogram scales. researchgate.net

Automated Library Synthesis: Automated synthesis platforms, which integrate robotics with flow or batch reactors, can be programmed to create large libraries of derivatives. merckmillipore.comresearchgate.netresearchgate.net By feeding different starting materials into the system, hundreds of analogues of this compound could be synthesized and purified with minimal human intervention, accelerating drug discovery and materials development. chemspeed.com

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolating and purifying intermediates. nih.gov This could be applied to a multi-step synthesis of complex derivatives starting from basic pyrimidine precursors.

Potential in Advanced Materials Design and Functional Chemistry

Beyond its likely role in medicinal chemistry, the unique structure of this compound makes it a promising candidate for applications in advanced materials and functional chemistry. This remains a largely unexplored frontier.

Metal-Organic Frameworks (MOFs): The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. This chelating ability could be exploited to synthesize novel MOFs. The pyrimidine ring can act as a secondary binding site or as a functionalizable handle to tune the properties of the resulting framework for applications in gas storage, catalysis, or sensing.

Functional Polymers: The compound could be incorporated into polymers in several ways. It could be polymerized through the dione group or attached as a pendant group to a polymer backbone. The resulting functional polymer would have metal-chelating sites and hydrogen-bonding capabilities, making it potentially useful for water purification, ion sensing, or as a specialty coating.

Photosensitizers and Electronic Materials: Pyrimidine and its derivatives possess specific electronic properties. The conjugated system formed by the pyrimidine ring and the enol form of the dione could be investigated for applications in photochemistry, such as in the design of photosensitizers for photodynamic therapy or as components in organic electronic materials.

Molecular Switches: The keto-enol tautomerism of the 1,3-dione unit can, in some systems, be controlled by external stimuli like light or temperature. If this switching behavior could be implemented and controlled in this compound, it could form the basis for molecular-level switches or memory elements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pyrimidin-2-yl)butane-1,3-dione, and what factors influence the choice of reaction conditions?

  • Answer : A standard approach involves Claisen condensation between pyrimidine-2-carboxylic acid derivatives and acetylacetone analogs. Reaction conditions depend on solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like NaH or LDA. Steric hindrance from the pyrimidinyl group may necessitate prolonged reaction times. TLC or HPLC monitoring is critical to track intermediate formation. Structural analogs such as 1-(4-fluorophenyl)butane-1,3-dione (e.g., CAS 29681-98-9) highlight the importance of substituent effects on yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can tautomeric forms be distinguished?

  • Answer :

  • 1H/13C NMR : Detect enol-keto tautomerism via splitting patterns (e.g., enolic protons at δ 12–15 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for diketones; shifts indicate conjugation with pyrimidine).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways.
  • X-ray Crystallography : Resolve tautomeric states unambiguously (SHELXL refinement is widely used for small molecules ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability of this compound across studies?

  • Answer : Contradictions often arise from solvent polarity, pH, or trace impurities. Systematic studies should:

  • Test solubility in aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol).
  • Monitor stability via accelerated degradation studies (40–60°C, varying humidity).
  • Use HPLC-PDA to identify degradation products. For analogs like 1-phenylbutane-1,3-dione, photodegradation under UV light is a known issue .

Q. What strategies optimize crystallization of this compound for high-quality X-ray diffraction data?

  • Answer :

  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal growth.
  • Seeding : Introduce microcrystals to bypass amorphous phases.
  • SHELX Suite : Employ SHELXD for structure solution and SHELXL for refinement, especially with twinned or high-resolution data .

Q. In mechanistic studies using this compound as a ligand, how can computational modeling complement experimental data?

  • Answer :

  • DFT Calculations : Predict coordination geometry (e.g., bidentate vs. monodentate binding) and electronic transitions.
  • Molecular Dynamics : Simulate ligand-protein interactions if used in enzyme inhibition studies.
  • EPR Spectroscopy : Validate computed spin states in metal complexes (e.g., Co(II) or Cu(II) complexes of related diketones ).

Q. What challenges arise in synthesizing fluorinated analogs of this compound, and how can purification be optimized?

  • Answer : Fluorination introduces electronegativity-driven reactivity shifts:

  • Synthetic Challenges : Select fluorinating agents (e.g., DAST or Selectfluor) compatible with diketone stability.
  • Purification : Use silica gel chromatography with low-polarity eluents (e.g., hexane/acetone) or recrystallization from chloroform/hexane.
  • Analytical Validation : 19F NMR and XPS confirm fluorine incorporation, as seen in 4,4-difluoro-1-phenylbutane-1,3-dione derivatives .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound in DMSO-d6 vs. CDCl3 be interpreted?

  • Answer : Solvent-dependent tautomerism and hydrogen bonding explain discrepancies. In DMSO-d6, strong hydrogen bonding stabilizes the enolic form, while CDCl3 favors the diketone form. Variable-temperature NMR (VT-NMR) from −50°C to 25°C can track equilibrium shifts. Compare with 1-(4-hydroxyphenyl)heptane-1,3-dione, where phenolic OH groups exacerbate solvent effects .

Methodological Recommendations

Q. What precautions are necessary when handling air- or moisture-sensitive derivatives of this compound?

  • Answer :

  • Use Schlenk lines or gloveboxes for synthesis under inert atmospheres.
  • Store compounds under argon with molecular sieves.
  • Avoid aqueous workups; instead, employ anhydrous MgSO4 or Na2SO4 for drying.
  • Safety protocols from Sigma-Aldrich’s rare chemical guidelines (e.g., H303/H313/H333 hazard codes) are applicable .

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1-(Pyrimidin-2-yl)butane-1,3-dione

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